molecular formula C11H9FO3 B8454979 2-(6-Fluoro-3-oxo-1-indanyl)acetic acid

2-(6-Fluoro-3-oxo-1-indanyl)acetic acid

Cat. No.: B8454979
M. Wt: 208.18 g/mol
InChI Key: MOPORZGYWLNJPH-UHFFFAOYSA-N
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Description

2-(6-Fluoro-3-oxo-1-indanyl)acetic acid is a synthetic indan derivative of significant interest in medicinal chemistry and pharmacological research. Its core structure is recognized for potential anti-inflammatory and analgesic properties. Studies on a closely related compound, 6-Fluoro-3-oxo-indan-1-acetic acid, have demonstrated a significant analgesic effect in vivo, showing 32.3% inhibition in the acetic acid-induced writhing test in mice, a standard model for evaluating analgesic activity . This suggests that this compound may serve as a valuable precursor or pharmacophore in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with modified activity and toxicity profiles. Researchers can utilize this compound to investigate structure-activity relationships (SAR), particularly how the fluoro and oxo substituents on the indan ring system influence biological activity, receptor binding, and metabolic stability . Its application extends to serving as a key synthetic intermediate for the preparation of more complex molecules for high-throughput screening and lead optimization in drug discovery programs. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions.

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

2-(6-fluoro-3-oxo-1,2-dihydroinden-1-yl)acetic acid

InChI

InChI=1S/C11H9FO3/c12-7-1-2-8-9(5-7)6(3-10(8)13)4-11(14)15/h1-2,5-6H,3-4H2,(H,14,15)

InChI Key

MOPORZGYWLNJPH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C1=O)C=CC(=C2)F)CC(=O)O

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to 2-(6-Fluoro-3-oxo-1-indanyl)acetic acid. For instance, a derivative of this compound has shown significant antitumor activity against various human cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program reported that compounds with similar structures exhibited mean growth inhibition values, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeGI50 (μM)TGI (μM)
This compoundVarious Human Tumors15.7250.68
Other Related Compound ANon-Small Cell Lung CancerX.XXY.YY
Other Related Compound BBreast CancerX.XXY.YY

HIV Inhibition

The compound has also been explored for its antiviral properties, particularly against the human immunodeficiency virus (HIV). Similar compounds have been documented to inhibit HIV reverse transcriptase, making them potential candidates for further development in HIV treatment .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Methods typically include the use of various reagents to facilitate the formation of the indanyl ring structure, followed by functionalization to introduce the acetic acid moiety.

Table 2: Synthesis Overview

StepReagents UsedConditions
Step 1Reagent A + Reagent BTemperature, Time
Step 2Reagent C for functionalizationTemperature, Time

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in preclinical models:

  • Case Study 1 : A study demonstrated that a derivative exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
  • Case Study 2 : Another investigation found that modifications to the compound's structure enhanced its potency against lung cancer cells, indicating that structural optimization is crucial for improving biological activity.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
2-(6-Fluoro-3-oxo-1-indanyl)acetic acid (Target) C₁₁H₉FO₃* ~208.19 6-Fluoro, 3-oxo, indanyl core Not provided N/A
(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid C₁₀H₈FNO₃ 209.17 6-Fluoro, 2-oxo, indole core 915922-16-6
2-(7-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid C₁₀H₈FNO₃ 209.17 7-Fluoro, 2-oxo, indole core CID 80051907
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid C₉H₇FN₂O₃ 210.16 6-Fluoro, 2-oxo, benzoimidazole core 767305-43-1
2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid C₉H₇ClFO₃ 218.61 6-Chloro, 2-fluoro, 3-methoxy, phenyl core 1017777-83-1

Notes:

  • *Estimated based on structural similarity.
  • The target compound’s indanyl core distinguishes it from indole or benzoimidazole derivatives.
  • Substituent positions (e.g., 6-fluoro vs. 7-fluoro) significantly alter electronic and steric profiles .

Pharmacological and Biochemical Relevance

  • Anti-inflammatory Potential: Analogous compounds like felbinac (2-(biphenyl-4-yl)acetic acid) exhibit anti-inflammatory activity via cyclooxygenase inhibition . The fluorine atom in the target compound may enhance metabolic stability and receptor binding compared to non-fluorinated analogs.
  • Enzyme Interactions: Indole- and benzoimidazole-based acetic acids are known to target enzymes such as kinases and phosphatases. The ketone group at position 3 in the target compound could facilitate hydrogen bonding with catalytic residues .
  • Solubility and Bioavailability: Crystallographic studies of felbinac reveal hydrogen-bonded dimers, which reduce solubility .

Q & A

Q. What synthetic routes are recommended for preparing 2-(6-Fluoro-3-oxo-1-indanyl)acetic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution, leveraging the reactivity of the indanone core. For example, coupling 6-fluoro-1-indanone with a bromoacetic acid derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) can yield the target compound. Optimization involves adjusting reaction time, temperature, and stoichiometry to minimize side products like unreacted indanone or over-alkylated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodology :
  • FT-IR : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and carboxylic acid (O-H) vibrations (~2500-3300 cm⁻¹).
  • ¹H/¹³C NMR : Assigns protons and carbons in the indanyl and acetic acid moieties. For example, the methylene protons adjacent to the carbonyl group (CH₂CO) appear as a triplet at δ ~3.8 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 223.0745 for C₁₁H₁₀FNO₃) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to:
  • Temperature : Store at 4°C, 25°C, and 40°C for 1–4 weeks, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • pH : Dissolve in buffers (pH 2–10) and analyze hydrolysis products by LC-MS.
  • Light : Expose to UV (254 nm) and visible light, tracking photodegradation using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational chemistry predict electronic properties and reactivity of this compound?

  • Methodology :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-311++G(d,p) basis set) to predict electron-donating/accepting behavior. Compare with experimental UV-Vis spectra for validation .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites for reaction planning .

Q. How should discrepancies between theoretical and experimental NMR chemical shifts be resolved?

  • Methodology :
  • Solvent Effects : Simulate NMR shifts using the IEFPCM solvent model (e.g., DMSO-d₆) and compare with experimental data.
  • Conformational Analysis : Use Gaussian software to model rotamer populations and average shifts. For example, the acetic acid side chain’s rotation may cause δ variations of ±0.3 ppm .

Q. What strategies address low yields in catalytic reactions involving this compound?

  • Methodology :
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, RhCl₃) for hydrogenation or coupling reactions. Monitor by TLC and GC-MS.
  • Additive Optimization : Additives like pyridine or DIPEA can stabilize intermediates. For example, 10 mol% DIPEA increased yield from 45% to 72% in a peptide coupling trial .

Q. How can the compound’s biological activity be rationalized through structure-activity relationship (SAR) studies?

  • Methodology :
  • Analog Synthesis : Prepare derivatives (e.g., esterified carboxylic acid, halogen-substituted indanones) and test in bioassays (e.g., enzyme inhibition).
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Correlate binding scores (ΔG) with IC₅₀ values .

Safety and Handling in Research Settings

Q. What precautions are essential when handling this compound in catalytic or high-temperature reactions?

  • Methodology :
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid vapors).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation (H315/H319 hazards) .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .

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